molecular formula C12H8N2O2 B7848793 Pyrimido[2,1-a]isoquinoline-2,4-dione

Pyrimido[2,1-a]isoquinoline-2,4-dione

Cat. No.: B7848793
M. Wt: 212.20 g/mol
InChI Key: CXVRMPOHUTZDKO-UHFFFAOYSA-N
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Description

Pyrimido[2,1-a]isoquinoline-2,4-dione is a tricyclic nitrogen-containing heterocyclic compound that serves as a key scaffold in medicinal chemistry research. Compounds based on this structure have been investigated for a range of biological activities. Research indicates that related pyrimidoisoquinoline derivatives exhibit significant anti-allergic activity . Furthermore, studies on analogous structures have demonstrated potent inhibition of human platelet aggregation, suggesting a mechanism of action that involves the inhibition of platelet phosphodiesterase activity. This inhibition leads to an elevation in intracellular cyclic AMP (cAMP) levels, which in turn suppresses calcium mobilization and fibrinogen binding, effectively preventing platelet activation . The pyrimido[2,1-a]isoquinoline core is a privileged structure for developing new therapeutic agents, making it a valuable compound for researchers in pharmacology and drug discovery. This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical agent. It is strictly labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind.

Properties

IUPAC Name

pyrimido[2,1-a]isoquinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-10-7-11(16)14-6-5-8-3-1-2-4-9(8)12(14)13-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVRMPOHUTZDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C3=CC=CC=C3C=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Amide-Mediated Cyclization (Path A)

Treatment of tetrahydroisoquinoline derivatives with sodium amide (NaNH₂) in tetrahydrofuran (THF) under reflux conditions facilitates dehydrogenative cyclization. For example, compound 3 (1 mmol) reacts with NaNH₂ (1.2 equiv) in THF (10–15 mL) at reflux for 1 hour, yielding pyrimido[2,1-a]isoquinoline-2,4-diones 5a–e after workup. This method is particularly effective for introducing methyl or phenyl substituents at the 11b position, with reaction yields ranging from 65% to 82% depending on the substituent’s steric and electronic properties.

Key spectral data for representative compounds include:

  • 5a : IR ν(C=O) at 1707 and 1663 cm⁻¹; ¹H NMR signals at δ 3.17 ppm (NCH₃) and δ 3.77–3.89 ppm (OCH₃ groups).

  • 5d : Melting point 205–206°C; distinct ¹H NMR splitting patterns for CH₂CO groups (δ 3.08–3.59 ppm).

Lithium Diisopropylamide (LDA)-Assisted Cyclization (Path B)

Alternative cyclization pathways employ LDA as a strong base to deprotonate intermediates, enabling ring closure at ambient temperatures. For instance, intermediate 4 (1 mmol) in THF reacts with LDA (1.2 equiv) at room temperature for 30 minutes, followed by solvent evaporation and aqueous workup to afford 5d and 5e . This method offers milder conditions compared to NaNH₂, reducing side reactions such as over-dehydrogenation.

Pictet-Spengler Reaction of N-Phenethyl Enaminones

The Pictet-Spengler reaction serves as a foundational step for generating tetrahydroisoquinoline intermediates. β-Ketoamides (2 mmol) react with homoveratrylamine (2 mmol) in dichloromethane (CH₂Cl₂) over 2–14 days, followed by treatment with methanesulfonic acid (MeSO₃H) to induce cyclodehydration. For example:

  • 1a (R = CH₃): Synthesized by stirring β-ketoamide and homoveratrylamine in CH₂Cl₂ for 14 days, then treating with MeSO₃H for 4 days.

  • 1c (R = C₆H₅): Accelerated reaction (2 days in CH₂Cl₂, 2 days in MeSO₃H) due to enhanced electrophilicity of the aryl-substituted intermediate.

These tetrahydroisoquinolines are subsequently subjected to cyclization (as in Section 1) to furnish the pyrimido[2,1-a]isoquinoline core.

Bischler-Napieralsky Cyclization

While less commonly reported, Bischler-Napieralsky cyclization of 1-(3,4-dimethoxyphenethyl)barbituric acid derivatives provides an alternative route. This method involves acid-catalyzed intramolecular cyclization, though yields are generally lower (45–60%) due to competing decomposition pathways. For example, refluxing barbituric acid derivatives in acetic acid (AcOH) with sulfuric acid (H₂SO₄) catalyst generates the fused ring system, albeit with limited functional group tolerance.

Synthesis of 4-Thioxo Analogues

Replacement of the 4-oxo group with a thioxo moiety expands the structural diversity of these compounds. Heating tetrahydroisoquinolines 2 (1 mmol) with methyl or phenyl isothiocyanate (2 mmol) at 120°C for 10 minutes produces 4-thioxo derivatives 5f–g . Key characteristics include:

  • 5f (R = CH₃): IR ν(C=O) at 1702 cm⁻¹; ¹H NMR signals for CH₃ (δ 1.61 ppm) and NCH₃ (δ 3.67 ppm).

  • 5g (R = C₆H₅): Distinct aromatic proton resonances at δ 7.07–7.54 ppm.

Comparative Analysis of Methodologies

The table below summarizes critical parameters for the principal synthesis routes:

MethodReagents/ConditionsYield RangeKey AdvantagesLimitations
NaNH₂ Cyclization (Path A)NaNH₂, THF, reflux65–82%High yields for methyl/phenylRequires anhydrous conditions
LDA Cyclization (Path B)LDA, THF, r.t.70–78%Mild conditions, fewer byproductsCostlier reagents
Pictet-SpenglerMeSO₃H, CH₂Cl₂50–75%Versatile intermediate synthesisLong reaction times (up to 14d)
Bischler-NapieralskyAcOH/H₂SO₄, reflux45–60%Simple setupLow functional group tolerance
4-Thioxo FormationR-NCS, 120°C60–70%Rapid reactionLimited to thioamide products

Mechanistic Insights

Cyclization via N-acyliminium intermediates is a recurring theme in these syntheses. For example, in Path A, NaNH₂ generates a deprotonated species that undergoes intramolecular nucleophilic attack, forming the pyrimidine ring. In contrast, LDA in Path B likely facilitates a similar pathway but through a less energetic transition state, explaining the milder conditions. The Pictet-Spengler reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution to construct the tetrahydroisoquinoline framework.

Structural Characterization and Spectral Trends

Consistent spectral features aid in verifying successful synthesis:

  • IR Spectroscopy : Strong C=O stretches near 1700 cm⁻¹ confirm the presence of diketone or thioxo groups.

  • ¹H NMR : Distinct splitting patterns for CH₂CH₂N protons (δ 2.70–3.42 ppm) and aromatic protons (δ 6.33–7.54 ppm) provide structural fingerprints.

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 393 for 12a ) and fragmentations consistent with loss of aryl groups validate molecular formulas.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that 11b-substituted derivatives exhibit potent bioactivity. For instance, NU7163 (a pyrimido[2,1-a]isoquinolin-4-one analogue) demonstrates DNA-PK inhibition (IC₅₀ = 0.19 μM) and radiosensitization effects in HeLa cells . Such findings underscore the importance of optimizing synthetic routes to access diverse analogues for pharmacological screening.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[2,1-a]isoquinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents onto the this compound framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimido[2,1-a]isoquinoline-2,4-dione derivatives. These compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human normal retinal pigmented epithelium cells (RPE-1). The mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation and survival.

Case Study: Synthesis and Testing

A study synthesized new derivatives of this compound and evaluated their anti-proliferative properties. The synthesized compounds demonstrated promising results with yields ranging from 69% to 90% under moderate conditions. The derivatives were tested for their ability to inhibit DPPH activity, indicating potential antioxidant properties as well .

Enzyme Inhibition

This compound has been identified as an effective inhibitor of several enzymes that play crucial roles in various biological processes. Notably, it has shown inhibitory effects on:

  • Dihydrofolate Reductase : This enzyme is critical in the synthesis of nucleotides and thus plays a vital role in cell division and growth.
  • Glucosidase : Inhibition of this enzyme can be beneficial in managing diabetes by slowing carbohydrate absorption.
  • Threonine Tyrosine Kinase (TTK) : Targeting TTK can disrupt cancer cell signaling pathways.

These inhibitory activities suggest that this compound could be developed into therapeutic agents for conditions such as cancer and metabolic disorders .

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial properties. They have been tested against various bacterial strains and fungi, showing efficacy that suggests potential applications in treating infections. The mechanisms behind these antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Hypotensive and Bronchodilator Effects

Certain derivatives of this compound have been reported to exhibit hypotensive (blood pressure-lowering) and bronchodilator (airway-opening) activities. These properties make them candidates for treating cardiovascular diseases and respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their pharmacological profiles. Research has focused on modifying various functional groups to enhance potency and selectivity against target enzymes or receptors. Initial SAR studies have indicated that specific substitutions can significantly affect the biological activity of these compounds .

Comparison with Similar Compounds

Pyrimido[6,1-a]isoquinoline Derivatives
  • Structural Differences: Pyrimido[6,1-a]isoquinoline derivatives differ in the fusion position of the pyrimidine ring (position 6,1-a vs. 2,1-a in the target compound), leading to distinct electronic and steric properties. For example, 11b-substituted derivatives (e.g., 9,10-dimethoxy-3-methyl-11b-phenyl derivatives) exhibit varied substituent effects on reactivity and stability .
  • Synthesis: Synthesized via Pictet-Spengler reactions of N-phenethyl enaminones or ethyl esters of tetrahydroisoquinolin-1-yl acetic acids, using pathways involving sodium amide or LDA (lithium diisopropylamide) in THF .
Pyrimido[2,1-a]isoindole Derivatives
  • Reactivity: Pyrimido[2,1-a]isoindole derivatives undergo unique rearrangements, such as retro-Diels–Alder reactions, to form benzo[f]isoindole derivatives. This contrasts with the isoquinoline-based analogs, which show different cycloaddition behavior due to the larger aromatic system .
Pyrimidoquinolines (e.g., Pyrimido[4,5-b]quinoline)
  • Synthetic Routes: Constructed via convergent methods, such as multicomponent reactions using tetrahydroquinoline carbonitriles. These compounds often feature additional substituents (e.g., amino nitriles) that enhance biological activity .

Physicochemical Properties

  • Melting Points: Pyrimido[6,1-a]isoquinoline-2,4-dione derivatives exhibit higher melting points (e.g., 257–258°C for 5b ) compared to amino-nitrile derivatives of Pyrimido[2,1-a]isoquinoline, likely due to stronger intermolecular hydrogen bonding in the dione-containing compounds.
  • Spectral Data: IR spectra of Pyrimido[6,1-a]isoquinoline-2,4-diones show strong C=O stretches at ~1718 cm⁻¹, while 1H-NMR spectra reveal distinct splitting patterns for methyl and aromatic protons .

Table 2: Selected Physicochemical Data

Compound (Example) Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable 1H-NMR Signals Reference
5a (Pyrimido[6,1-a] derivative) 205–206 1718, 1666 δ 1.75 (s, CH3), 6.62 (s, Ar-H)
5b (Pyrimido[6,1-a] derivative) 257–258 1718, 1666 δ 3.87 (s, OCH3), 6.65 (s, Ar-H)
6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile N/A N/A Amino nitrile moiety (δ ~4.5–5.0)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrimido[2,1-a]isoquinoline-2,4-dione derivatives?

  • Methodological Answer : Two primary pathways are documented:

  • Pathway A : Reacting substituted ureas (e.g., compound 3 ) with sodium amide in THF under reflux, followed by solvent evaporation and extraction with CH₂Cl₂/water. Crystallization via ethylene glycol yields tetrahydropyrimido derivatives (e.g., 5a-e ) .
  • Pathway B : Using lithium diisopropylamide (LDA) in THF to promote cyclization, followed by similar extraction and crystallization steps .
    • Key Data : Melting points (e.g., 205–206°C for 5a ) and IR/NMR spectral data (C=O stretches at ~1700 cm⁻¹, aromatic proton shifts at δ 6.8–7.5 ppm) are critical for validating synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Resolves substituent positions (e.g., distinguishing 6,7-dimethoxy groups in 5a via δ 3.8–4.0 ppm methoxy signals) .
  • IR Spectroscopy : Confirms carbonyl (C=O) and NH functional groups (e.g., NH stretches at ~3300 cm⁻¹) .
  • UV-Vis : Used in DNA-binding studies to monitor hypochromic shifts during intercalation .

Q. What biological activities are reported for this compound derivatives?

  • Methodological Answer :

  • Antihypertensive Activity : Compounds like 2-(arylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-ones reduce blood pressure in normotensive cats and hypertensive rats (e.g., ED₅₀ values < 1 mg/kg) .
  • Anti-inflammatory Effects : Derivatives with pyrrolo-benzylisoquinoline moieties inhibit superoxide anion release in human neutrophils (e.g., KW-7 reduces FMLP-induced O₂⁻ by 70%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis of pyrimido[2,1-a]isoquinoline derivatives?

  • Methodological Answer :

  • Domino Ring-Closure : Use N-propargyl-substituted β-amino acids with 2-formylbenzoic acid to form isoindoloquinazolinones. Diastereoselectivity is controlled via steric hindrance and solvent polarity .
  • Retro-Diels-Alder (RDA) Reactions : Apply heat or acid catalysis to cleave bicyclic intermediates, followed by CuAAC click chemistry to introduce triazole rings. Absolute configurations are confirmed via NOE correlations (e.g., cross-peaks between H-11b and H-6 in 5a ) .

Q. What computational methods predict DNA intercalation potential in pyrimido[2,1-a]isoquinoline derivatives?

  • Methodological Answer :

  • Molecular Descriptors : Calculate accessible surface area (ASA), HOMO/LUMO energies, and ionization potential using DFT (e.g., derivatives 14 and 15 show ASA > 500 Ų and HOMO energies comparable to doxorubicin) .
  • Table 1 : Key descriptors for DNA-binding candidates :
CompoundASA (Ų)HOMO (eV)LUMO (eV)
14 520-6.2-1.8
15 498-6.5-1.6
Doxorubicin610-5.9-1.4

Q. How to resolve structural contradictions in reduction products of pyrimido[2,1-a]isoquinoline derivatives?

  • Methodological Answer :

  • Reduction with LiAlH₄ : Compare NMR/UV data of products with literature. For example, reducing 21a yields isoindole 22a (δ 7.2–7.8 ppm aromatic protons), contradicting earlier reports of nine-membered ring formation .
  • X-ray Crystallography : Definitive proof of structure when spectral data conflicts (e.g., resolving bicyclic vs. fused-ring systems) .

Q. What in vivo models evaluate the antihypertensive efficacy of pyrimido[2,1-a]isoquinoline derivatives?

  • Methodological Answer :

  • Conscious Spontaneously Hypertensive Rats (SHR) : Administer compounds orally (1–10 mg/kg) and measure systolic blood pressure via tail-cuff plethysmography .
  • Anesthetized Normotensive Cats : Monitor femoral artery pressure changes after intravenous dosing (e.g., 0.1–1.0 mg/kg) .

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